2-[3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]piperidine
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Overview
Description
2-[3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]piperidine is a chemical compound with the molecular formula C9H16N4O It is a heterocyclic compound containing a piperidine ring and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]piperidine typically involves the formation of the triazole ring followed by the attachment of the piperidine moiety. One common method involves the reaction of a methoxymethyl-substituted hydrazine with a suitable nitrile to form the triazole ring. This intermediate is then reacted with a piperidine derivative under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxymethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
2-[3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-[3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]piperidine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(Methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine
- 2-[3-(Methoxymethyl)-1H-1,2,4-triazol-4-yl]piperidine
- 2-[3-(Methoxymethyl)-1H-1,2,4-triazol-6-yl]piperidine
Uniqueness
2-[3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]piperidine is unique due to the specific positioning of the methoxymethyl group on the triazole ring, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and chemical properties compared to its analogs .
Properties
Molecular Formula |
C9H16N4O |
---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine |
InChI |
InChI=1S/C9H16N4O/c1-14-6-8-11-9(13-12-8)7-4-2-3-5-10-7/h7,10H,2-6H2,1H3,(H,11,12,13) |
InChI Key |
QCLGIFIVICYMEX-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC(=NN1)C2CCCCN2 |
Origin of Product |
United States |
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